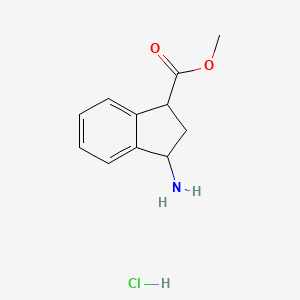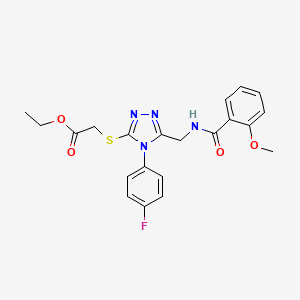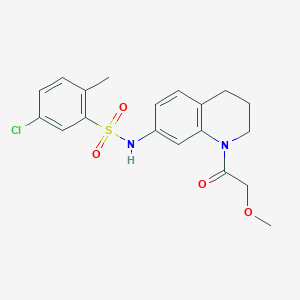
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a structurally complex molecule that may have potential applications in various fields of chemistry and medicine. While the specific compound is not directly mentioned in the provided papers, the related structures and functionalities suggest its relevance in the context of chlorinated aromatic compounds, sulfonamide derivatives, and their biological activities.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . This suggests that the synthesis of the compound might also involve a similar strategy, where a tetrahydroquinoline amine could react with a chlorinated sulfonyl chloride. The use of solvents like DMF and activators such as LiH could be crucial in the synthesis process .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H-NMR, IR, ESI-MS, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including the confirmation of the trans configuration in styrylquinoline derivatives . For the compound , similar analytical techniques would likely reveal the presence of the chloro, methoxyacetyl, and sulfonamide functional groups and their spatial arrangement.
Chemical Reactions Analysis
Chlorinated aromatic compounds, such as the one described in the first paper, are reactive and can be used to chlorinate a variety of substrates, including diketones, keto esters, and aromatic amines . This reactivity could be relevant for the compound , as the chloro group might participate in further chemical transformations, potentially leading to a wide array of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. The compound , with its chloro, methoxyacetyl, and sulfonamide groups, would likely exhibit unique properties that could be elucidated through physicochemical characterization, as seen in the synthesis and analysis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes .
Relevant Case Studies
Although no direct case studies on the compound are provided, the papers suggest that sulfonamide derivatives have been studied for their potential therapeutic applications, such as in the treatment of Alzheimer's disease . Additionally, the interaction of sulfonamide compounds with DNA and their antimicrobial activities have been investigated, indicating the biological relevance of these molecules . These studies could serve as a foundation for exploring the biological activities and applications of the compound .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of analogues and derivatives related to 5-Chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide highlight its significance in chemical research. For instance, compounds exhibiting similar structural features have been synthesized and analyzed for their potential applications. These include the development of novel fluorophores for Zn(II) detection, indicating the utility of such compounds in creating sensitive and specific fluorescent probes for metal ions in biological systems (Kimber et al., 2003).
Antimicrobial and Antifungal Activities
Research into compounds structurally related to 5-Chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide has revealed significant antimicrobial and antifungal properties. For example, derivatives have been synthesized and tested against various bacterial and fungal strains, showing promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat resistant pathogens (Vanparia et al., 2010).
Enzyme Inhibition for Alzheimer’s Disease
The synthesis of sulfonamide derivatives related to 5-Chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide has led to the discovery of compounds with acetylcholinesterase inhibitory activity. This is critical for developing therapeutic agents for Alzheimer’s disease, as enzyme inhibition can potentially ameliorate symptoms related to cognitive decline (Abbasi et al., 2018).
properties
IUPAC Name |
5-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-5-7-15(20)10-18(13)27(24,25)21-16-8-6-14-4-3-9-22(17(14)11-16)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADBNONDWBBTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)

![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)
![2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2520941.png)
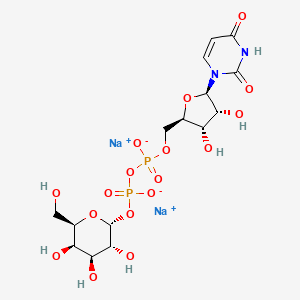
![2-(benzylsulfanyl)-N~8~-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2520944.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)
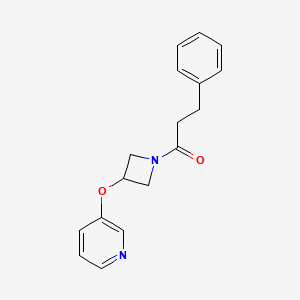
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)
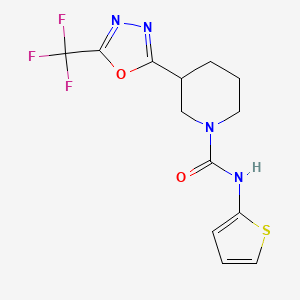
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)
